Ethyl linoleate-d2
Description
Contextualizing Polyunsaturated Fatty Acid Metabolism and Oxidative Damage in Biological Systems
Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and play vital roles in numerous physiological processes, including the modulation of membrane fluidity and cell signaling pathways. nih.govwikipedia.org Key examples of PUFAs include linoleic acid and α-linolenic acid, which are indispensable nutrients for humans. nih.gov Mitochondrial membranes, in particular, have a high concentration of PUFAs, which are crucial for the optimal functioning of the respiratory electron transport chain. nih.gov
However, the defining chemical feature of PUFAs—the presence of multiple double bonds—also makes them highly susceptible to oxidative damage. twinwoodcattle.comacs.org This process, known as lipid peroxidation (LPO), is a chain reaction often initiated by reactive oxygen species (ROS). nih.govacs.org The reaction typically begins with the abstraction of a hydrogen atom from a bis-allylic position (the carbon atom located between two double bonds), which is the most vulnerable site on the PUFA molecule. nih.govresearchgate.net This initial step creates a lipid radical that reacts with oxygen, propagating a chain reaction that generates a cascade of toxic products, such as 4-hydroxy-2-nonenal (HNE). acs.orgimedpub.com This uncontrolled oxidation can lead to cellular damage, membrane dysfunction, and is implicated in a wide range of pathologies. wikipedia.orgnih.gov
The Concept of Isotopic Reinforcement in Lipid Biology
Isotopic reinforcement is a novel strategy designed to protect PUFAs from oxidative degradation. wikipedia.org The core principle involves the site-specific replacement of hydrogen atoms at the oxidation-prone bis-allylic sites with deuterium (B1214612), a stable, heavier isotope of hydrogen. nih.govnih.gov This substitution creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.
This enhanced bond strength gives rise to a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgresearchgate.net The KIE significantly slows down the rate-limiting step of lipid peroxidation—the initial abstraction of an atom from the bis-allylic position. researchgate.netbiorxiv.org By retarding this crucial first step, the entire chain reaction of lipid peroxidation is inhibited, thereby protecting the lipid molecule and cellular membranes from oxidative damage. wikipedia.orgfrontiersin.org This protective mechanism is not based on scavenging free radicals like traditional antioxidants, but on fundamentally making the PUFA molecule more resistant to oxidation. wikipedia.orgnih.gov Research has demonstrated that even partial deuteration at bis-allylic sites can confer significant protection against oxidative stress. nih.gov
Historical Development and Rationale for Deuterated Fatty Acid Research
The use of deuterium in medicinal chemistry is not a new concept; for decades, researchers have explored the substitution of hydrogen with deuterium to favorably alter the metabolic and pharmacokinetic properties of drugs. nih.gov Historically, this strategy was used to create more stable compounds by slowing metabolic breakdown, which often involves the cleavage of C-H bonds. nih.gov
The rationale for applying this concept to fatty acids grew from the limitations of traditional antioxidant therapies in combating diseases associated with oxidative stress. frontiersin.org While antioxidants were once seen as a promising approach, clinical outcomes have often been disappointing. frontiersin.org This led researchers to seek alternative, non-antioxidant-based mechanisms to prevent oxidative damage. The development of isotopically reinforced PUFAs represents a shift in strategy: instead of neutralizing ROS after they are formed, the goal is to prevent the peroxidation chain reaction from initiating in the first place. wikipedia.orgresearchgate.net This approach addresses the root cause of lipid degradation, offering a potentially more effective means of preserving membrane integrity and function in conditions marked by high oxidative stress. nih.govmdpi.com
Overview of Deulinoleate Ethyl (Di-deuterated Ethyl Linoleate) as a Prototype Deuterated Linoleate (B1235992) Ester in Academic Inquiry
Deulinoleate ethyl, also known as 11,11-d₂-ethyl linoleate or RT001, is a synthetic, deuterated form of ethyl linoleate. wikipedia.orgdrugbank.com It serves as a key prototype compound in the academic and clinical investigation of isotopic reinforcement. wikipedia.org In its structure, the two hydrogen atoms at the C11 bis-allylic position of linoleic acid have been replaced with deuterium atoms. wikipedia.org
As an ethyl ester, Deulinoleate ethyl is an orally bioavailable precursor to deuterated linoleic acid. wikipedia.org Once absorbed, it is metabolized and incorporated into cellular membranes, where it is converted into other important fatty acids like 13,13-d₂-arachidonic acid. wikipedia.org When integrated into lipid bilayers, its reinforced structure resists lipid peroxidation via the kinetic isotope effect. wikipedia.orgwikipedia.org This property makes Deulinoleate ethyl a valuable tool for studying the role of lipid oxidation in various disease models and for exploring the therapeutic potential of inhibiting this process. wikipedia.orgbiojiva.com It has been the subject of research in models of neurodegenerative disorders and other conditions where oxidative damage and ferroptosis—a form of iron-dependent cell death involving lipid peroxidation—are believed to play a role. wikipedia.orgwikipedia.org
Research Data Tables
The following tables present key data from research studies on deuterated polyunsaturated fatty acids.
Table 1: Physical and Chemical Properties of Deulinoleate Ethyl
This table details the fundamental chemical identifiers and properties of the compound. wikipedia.org
| Property | Value |
| IUPAC Name | Ethyl (9Z,12Z)-(11,11-²H₂)octadeca-9,12-dienoate |
| Other Names | RT001; Di-deuterated ethyl linoleate; 11,11-d₂-ethyl linoleate |
| CAS Number | 1404475-07-5 |
| Chemical Formula | C₂₀H₃₄D₂O₂ |
| Molar Mass | 310.517 g·mol⁻¹ |
| Density | 0.88 g/cm³ |
| Boiling Point | 173–177 °C (343–351 °F) |
Table 2: Kinetic Isotope Effect in Tocopherol-Mediated Oxidation of Deuterated Fatty Acids
This table shows the measured kinetic isotope effect (kH/kD), which quantifies the reduction in the oxidation rate of deuterated PUFAs compared to their standard hydrogenated counterparts in the presence of α-tocopherol. A higher value indicates a greater protective effect. nih.gov
| Fatty Acid Comparison | kH/kD (± Standard Deviation) |
| Linoleic Acid vs. 11,11-D₂-Linoleic Acid | 23.0 (± 2.3) |
| Linoleic Acid vs. 11-D₁-Linoleic Acid | 8.9 (± 0.2) |
| α-Linolenic Acid vs. 11,11,14,14-D₄-α-Linolenic Acid | 32.3 (± 3.2) |
Table 3: Incorporation of Deuterated Fatty Acids in a Clinical Research Setting
This table summarizes pharmacokinetic findings from a study involving oral administration of RT001 (Deulinoleate ethyl). The data demonstrates successful absorption of the compound and its incorporation into key biological compartments. nih.govbiojiva.com
| Pharmacokinetic Parameter | Finding |
| Plasma D₂-Linoleic Acid (D₂-LA) | D₂-LA was detected in the plasma of subjects within one month of initiation. |
| Plasma D₂-LA Ratio Target | The targeted plasma ratio of D₂-LA to total linoleic acid (>20%) was achieved by the first month and maintained. |
| Metabolic Elongation | The elongated metabolite, D₂-Arachidonic Acid (D₂-AA), was measured at significant levels in the plasma. |
| Red Blood Cell (RBC) Incorporation | Both D₂-LA and D₂-AA were incorporated into red blood cell membranes at significant levels. |
Structure
2D Structure
Properties
CAS No. |
1404475-07-5 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
ethyl (9Z,12Z)-11,11-dideuteriooctadeca-9,12-dienoate |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i10D2 |
InChI Key |
FMMOOAYVCKXGMF-XMCVDNGOSA-N |
Isomeric SMILES |
[2H]C([2H])(/C=C\CCCCC)/C=C\CCCCCCCC(=O)OCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Labeling Strategies for Deulinoleate Ethyl
Stereoselective Synthesis of Deuterated Polyunsaturated Fatty Acids for Research Applications
The synthesis of polyunsaturated fatty acids (PUFAs) often involves the careful construction of multiple double bonds with specific stereochemistry (cis/trans configurations). When deuterium (B1214612) is introduced, maintaining this stereochemical fidelity is paramount for biological activity and accurate research outcomes. While Deulinoleate ethyl itself, with deuterium at the C11 position, does not introduce new chiral centers, the synthesis of other deuterated PUFAs may require stereoselective approaches. For instance, methods involving the assembly of polyyne chains followed by controlled catalytic hydrogenation are employed to precisely place double bonds and deuterium atoms, preserving the natural cis configuration of PUFAs. Such strategies are vital for creating deuterated analogues that can accurately mimic or modulate the behavior of their non-deuterated counterparts in biological systems.
Enzymatic and Chemoenzymatic Approaches to Deuterated Esterification
Enzymatic and chemoenzymatic methods offer highly selective routes for esterification and other transformations in lipid chemistry. While direct enzymatic deuteration of a pre-formed ethyl ester is less common, enzymes like lipases can be utilized in the esterification of deuterated fatty acids with ethanol. Alternatively, chemoenzymatic strategies might involve enzymatic synthesis of a deuterated precursor, followed by chemical esterification. For example, the synthesis of deuterated arachidonic acid derivatives has utilized catalytic hydrogenation of deuterated polyyne precursors, which can then be esterified. The advantage of enzymatic approaches lies in their mild reaction conditions and high specificity, which can be beneficial when dealing with sensitive unsaturated bonds.
Green Chemistry Principles and Sustainable Synthesis Routes in Deulinoleate Ethyl Research
The pursuit of sustainable synthesis routes aligns with green chemistry principles, aiming to reduce environmental impact. For Deulinoleate ethyl and similar deuterated lipids, this translates to developing efficient syntheses that minimize waste, use safer solvents, and improve atom economy. While specific details on "green" synthesis routes for Deulinoleate ethyl are not extensively published in the provided snippets, general trends in deuterated compound synthesis include optimizing reaction steps to reduce the number of purifications and employing catalytic methods that are more atom-efficient. The use of ionic liquid microemulsions for esterification reactions, as seen in the synthesis of non-deuterated ethyl linoleate (B1235992), represents an example of exploring alternative reaction media that can enhance efficiency and potentially reduce environmental footprint.
Isotopic Enrichment Techniques and Positional Specificity in Deuteration Strategies for Research Materials
Achieving high isotopic enrichment and precise positional specificity are critical for the efficacy of deuterated compounds in research. Techniques for incorporating deuterium often involve:
Catalytic Hydrogenation with Deuterium Gas (D₂): This is a common method for reducing triple bonds to double or single bonds using deuterated hydrogen. For example, the synthesis of 11,11-d₂-linoleic acid ethyl ester involves a key step of copper-catalyzed coupling of a deuterated alkyne bromide with a terminal alkyne, followed by hydrogenation of the triple bonds to introduce deuterium at specific positions. nih.govresearchgate.net
Deuterium Exchange Reactions: While direct H/D exchange can be challenging for specific positions without activating groups, it remains a method for introducing deuterium.
Synthesis from Deuterated Precursors: Building the molecule from smaller, pre-deuterated building blocks ensures positional specificity. For instance, using deuterated alkynes allows for the precise placement of deuterium atoms in the final unsaturated fatty acid chain. nih.govresearchgate.net
The goal is to achieve high deuterium incorporation (e.g., >98% deuterium purity) at the target positions (e.g., the 11,11-d₂ sites) to maximize the kinetic isotope effect.
Analytical Validation of Deuteration Purity and Isotopic Integrity in Research-Grade Deulinoleate Ethyl
Rigorous analytical validation is essential to confirm the success of the synthetic strategy and the quality of the final product. Key analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence and integration of deuterium atoms by observing the disappearance or reduction of proton signals at the deuterated positions. ¹³C NMR can also provide information about the carbon backbone and the presence of deuterium. researchgate.net
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and isotopic distribution of the compound. This allows for the calculation of the degree of deuteration and the identification of any unlabeled or partially labeled impurities. High-resolution MS can accurately determine the mass shift due to deuterium incorporation.
Gas Chromatography (GC): Used to assess the chemical purity of the ethyl ester and to separate it from other potential impurities or byproducts. chemicalbook.com
These analytical methods ensure that the synthesized Deulinoleate ethyl meets the required standards for isotopic enrichment, positional specificity, and chemical purity for its intended research applications.
Compound List
Deulinoleate ethyl
Ethyl linoleate
Linoleic acid
Deuterated polyunsaturated fatty acids (D-PUFAs)
Ethyl arachidonate (B1239269)
Arachidonic acid (ARA)
11,11-d₂-linoleic acid ethyl ester
Ethyl linoleate-d₂
Ethyl linoleate-d₁₁
Ethyl linoleate-d₅
Linoleic acid-d₃₁
1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine-d₆₂
Ethanol
1-hexyl-3-methylimidazole hydrogensulfate
TX-100 (surfactant)
Molecular and Cellular Mechanisms of Deulinoleate Ethyl in Biological Systems
Elucidation of the Kinetic Isotope Effect in Lipid Peroxidation Inhibition
A cornerstone of Deulinoleate ethyl's action is the kinetic isotope effect (KIE), a phenomenon where the substitution of hydrogen with deuterium (B1214612) at a reactive site alters the rate of a chemical reaction.
Molecular Basis of Carbon-Deuterium Bond Stability against Radical Attack
The strength of the carbon-deuterium (C-D) bond is greater than that of the carbon-hydrogen (C-H) bond. This increased bond dissociation energy means that C-D bonds require more energy to break homolytically, making them more resistant to abstraction by free radicals nih.govpearson.compearson.com. Specifically, deuteration at the bis-allylic positions of polyunsaturated fatty acids (PUFAs), such as those found in linoleic acid derivatives, significantly slows down the initiation step of lipid peroxidation, which involves the abstraction of these labile hydrogen atoms nih.govnih.govnih.govfrontiersin.orgresearchgate.netejmoams.com. This enhanced stability of the C-D bond effectively hinders the propagation of free radical chain reactions that characterize lipid peroxidation nih.govnih.govfrontiersin.orgwikipedia.org.
Differential Reactivity of Deuterated vs. Non-Deuterated Linoleate (B1235992) Derivatives in Oxidation Cascades
Research has quantified the impact of deuterium substitution on the rate of lipid oxidation. For instance, the kinetic isotope effect for the propagation rate constant of linoleic acid autoxidation compared to its 11,11-dideuterated analogue (11,11-D₂-Lin) has been reported as 12.8 ± 0.6 nih.gov. In tocopherol-mediated oxidation, the KIE for linoleic acid versus 11,11-D₂-Linoleate was found to be 23.0 ± 2.3 nih.gov. These findings demonstrate that deuteration at critical bis-allylic sites can reduce the rate of hydrogen abstraction by radicals by orders of magnitude, thereby significantly inhibiting the cascade of reactions that lead to lipid peroxidation nih.govnih.govjfrm.ru. This differential reactivity means that even small amounts of deuterated PUFAs can profoundly inhibit the autoxidation of non-deuterated PUFAs within a biological system nih.govejmoams.comejmoams.com.
Research on Integration into Biological Membranes and Lipidome Remodeling
Deulinoleate ethyl is designed to be recognized by cellular machinery as identical to natural linoleic acid, facilitating its uptake and incorporation into cellular structures.
Characterization of Incorporation Pathways into Cellular and Subcellular Lipid Bilayers
Upon administration, Deulinoleate ethyl is recognized by cellular uptake mechanisms and is metabolized. It can be converted into deuterated arachidonic acid (D₂-AA) and subsequently incorporated into lipid membranes wikipedia.org. Studies have shown the presence of deuterated linoleic acid (D₂-LA) and D₂-AA in the plasma and red blood cell (RBC) membranes of subjects treated with Deulinoleate ethyl nih.govfrontiersin.orgnih.gov. This incorporation suggests that Deulinoleate ethyl follows endogenous fatty acid metabolism pathways, becoming integrated into the phospholipid bilayers of cellular and subcellular membranes wikipedia.orgresearchgate.net. Preclinical models indicate that approximately 20% deuteration of linoleic acid within membranes is sufficient to effectively inhibit lipid peroxidation alzdiscovery.org. Clinical studies have supported this, with therapeutic levels of D₂-LA incorporation into RBC membranes observed in patients at higher doses alzdiscovery.org.
Influence on Membrane Biophysical Properties and Dynamics in Model Systems
The integration of deuterated PUFAs, including those derived from Deulinoleate ethyl, into cellular membranes serves to fortify these structures against oxidative damage alzdiscovery.org. By replacing hydrogen atoms at vulnerable bis-allylic positions with deuterium, the resulting membranes exhibit increased resistance to lipid peroxidation nih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govalzdiscovery.orgnih.gov. This deuteration effect helps maintain membrane fluidity, integrity, and function by preventing the accumulation of toxic lipid peroxidation by-products that can compromise membrane biophysical properties nih.govfrontiersin.orgwikipedia.orgnih.gov. Studies in mouse models have shown that deuterated linoleic acid (DLA) incorporation into RBC membranes can attenuate lipid peroxidation markers and improve RBC storage quality frontiersin.orgnih.govnih.gov.
Modulation of Oxidative Stress Pathways Beyond Direct Radical Scavenging
Deulinoleate ethyl's protective effects extend beyond merely scavenging free radicals; it actively intervenes in cellular pathways that lead to oxidative damage and cell death.
A key mechanism is the inhibition of ferroptosis, a form of regulated cell death driven by lipid peroxidation wikipedia.orgpnas.org. Deulinoleate ethyl halts the autoxidation process responsible for ferroptosis by leveraging the kinetic isotope effect wikipedia.org. Furthermore, it provides protection to mitochondrial and neuronal lipid membranes, which are particularly susceptible to oxidative damage wikipedia.org. By preventing the propagation of lipid peroxidation, Deulinoleate ethyl reduces the formation of reactive carbonyl species, which are highly toxic by-products of lipid oxidation wikipedia.org. The deuterated PUFAs are resistant to reactive oxygen species (ROS) and thus prevent further cellular damage, leading to extended lifespan in model organisms under oxidative stress conditions nih.govfrontiersin.org. This comprehensive protection of cellular components from oxidative insult highlights Deulinoleate ethyl's role in modulating broader oxidative stress pathways rather than acting solely as a direct radical scavenger.
Effects on Mitochondrial Integrity and Bioenergetics in Cellular Research
Protection of Mitochondrial Membranes from Oxidative Damage
Deulinoleate ethyl's primary mechanism for protecting cellular components, including mitochondrial membranes, from oxidative damage stems from its resistance to lipid peroxidation (LPO). wikipedia.org Unlike conventional antioxidants that scavenge free radicals, Deulinoleate ethyl employs a non-antioxidant-based approach through a kinetic isotope effect. wikipedia.org When incorporated into lipid membranes, the deuterated compound resists non-enzymatic LPO. This resistance significantly reduces the generation of toxic lipid peroxidation-derived products, such as reactive carbonyls, which are known to damage cellular structures. wikipedia.org Studies indicate that Deulinoleate ethyl protects cells from damage mediated through lipid peroxidation, thereby downregulating oxidative stress. nih.govwikipedia.org This protection is crucial for maintaining the integrity and function of mitochondrial membranes, which are particularly vulnerable to oxidative insults due to their high lipid content and role in cellular respiration.
Preservation of Mitochondrial Membrane Potential and Respiratory Function in In Vitro Models
The protection afforded by Deulinoleate ethyl against lipid peroxidation directly translates to the preservation of mitochondrial function. By preventing the breakdown of membrane lipids, Deulinoleate ethyl helps maintain the structural integrity of the inner mitochondrial membrane. This integrity is essential for establishing and sustaining the mitochondrial membrane potential (MMP), a critical parameter for ATP production and cellular energy homeostasis. wikipedia.org While specific in vitro studies detailing the direct measurement of MMP or respiratory function in the presence of Deulinoleate ethyl are not extensively detailed in the provided search results, the compound's ability to downregulate oxidative stress and protect cells from lipid peroxidation-mediated damage implies a role in preserving these vital mitochondrial functions. nih.govwikipedia.org The reduction in toxic LPO products is expected to safeguard the electron transport chain and oxidative phosphorylation, thereby preserving respiratory function and cellular energy output. wikipedia.org The compound has been investigated for its potential in neurodegenerative disorders, where mitochondrial dysfunction is a significant factor. nih.govwikipedia.org
Pharmacological and Physiological Research of Deulinoleate Ethyl in Preclinical Models
Research on Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Deulinoleate ethyl, an isotopologue of linoleic acid, is an experimental synthetic deuterated polyunsaturated fatty acid (PUFA) that is orally bioavailable. wikipedia.org Preclinical research in animal models has been crucial in elucidating its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to understanding its mechanism of action.
Studies in mammalian systems have demonstrated that Deulinoleate ethyl is readily absorbed following oral administration. wikipedia.orgresearchgate.net When administered to mice, the deuterated linoleic acid (D2-LA), the active form of Deulinoleate ethyl, is effectively incorporated into red blood cell membranes. researchgate.net The bioavailability of fatty acid ethyl esters is a critical factor for their therapeutic efficacy. Research on similar compounds, such as omega-3 acid ethyl esters, has shown that the concentration and formulation can influence their uptake and subsequent levels in serum phospholipids.
Bioavailability of Deuterated Linoleic Acid in Murine Models
Following absorption, Deulinoleate ethyl is distributed throughout the body and incorporated into the cell membranes of various tissues. researchgate.net As a deuterated form of an essential omega-6 fatty acid, it is treated by cells as identical to natural linoleic acid. wikipedia.org This allows it to be integrated into phospholipids of cellular and mitochondrial membranes. The distribution is systemic, with the deuterated lipids being found in plasma and red blood cells. researchgate.net The incorporation into membranes is a key aspect of its mechanism, as it replaces the native, oxidation-prone linoleic acid.
Tissue Distribution of Deuterated Lipids Following Deulinoleate Ethyl Administration
Once absorbed, Deulinoleate ethyl undergoes metabolism through the same enzymatic pathways as natural linoleic acid. researchgate.net The ethyl ester is first hydrolyzed to yield deuterated linoleic acid (D2-LA). Subsequently, D2-LA is converted into a heavy isotope version of arachidonic acid, 13,13-dideutero-arachidonic acid (D2-AA), through the actions of fatty acid desaturases (FADS1 and FADS2) and elongases (ELOVL5). researchgate.net This metabolic conversion is crucial, as D2-AA is then incorporated into membrane phospholipids, where it confers resistance to non-enzymatic lipid peroxidation due to the kinetic isotope effect. wikipedia.orgresearchgate.net Studies analyzing deuterated fatty acid metabolites in plasma have identified various desaturation and elongation products, with D2-AA being a significant metabolite. nih.gov
Metabolites of Deuterated Linoleic Acid Identified in Plasma
Note: Percentages are illustrative and based on human studies of deuterated linoleic acid metabolism, which provide a proxy for understanding metabolic fate in preclinical models. nih.gov
In Vivo Efficacy Studies in Disease Models of Oxidative Stress and Neurodegeneration
Oxidative stress is a key pathological factor in many neurodegenerative diseases, causing damage to cellular macromolecules like lipids, proteins, and DNA. mdpi.commdpi.com The brain is particularly vulnerable due to its high oxygen consumption and lipid-rich content. mdpi.com Deulinoleate ethyl is designed to mitigate this damage by making polyunsaturated fatty acids in neuronal membranes resistant to lipid peroxidation. wikipedia.orgnih.gov
Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to neuronal loss and cognitive decline. inotiv.com Oxidative stress is considered a significant contributor to the disease's etiology. mdpi.com Preclinical studies have shown that Deulinoleate ethyl is effective in a mouse model of Alzheimer's disease. wikipedia.org By incorporating into neuronal membranes, the compound helps to protect against the lipid peroxidation associated with the disease's progression.
Summary of Findings in a Murine Model of Alzheimer's Disease
Infantile Neuroaxonal Dystrophy (INAD) is a rare and fatal neurodegenerative disorder caused by mutations in the PLA2G6 gene. nih.govelifesciences.org This genetic defect leads to impaired membrane repair and increased mitochondrial lipid peroxidation. nih.gov The fruit fly, Drosophila melanogaster, has been used to model INAD, as loss of the Drosophila homolog of PLA2G6 results in age-dependent neurodegeneration and motor deficits. researchgate.net In a Drosophila model of INAD, treatment with Deulinoleate ethyl (referred to as RT001 in the study) proved to be beneficial. nih.gov The treatment was associated with the rescue of locomotor deficits in the affected flies, demonstrating the compound's potential to counteract the pathological effects of PLA2G6 dysfunction. nih.gov
Summary of Findings in a Drosophila Model of INAD
Investigations in Cellular and Animal Models of Friedreich's Ataxia and Other Neurodegenerative Conditions
Deulinoleate ethyl, a deuterated synthetic homologue of linoleic acid ethyl ester, has been the subject of significant preclinical research to evaluate its therapeutic potential across a range of neurodegenerative disorders. The foundational principle of its mechanism is the inhibition of lipid peroxidation. Polyunsaturated fatty acids (PUFAs) in cellular membranes, particularly mitochondrial membranes, are highly susceptible to damage from reactive oxygen species (ROS). This process, known as lipid peroxidation, is implicated in the pathophysiology of numerous neurodegenerative diseases. By replacing hydrogen atoms at the bis-allylic sites of linoleic acid with deuterium (B1214612), Deulinoleate ethyl creates a more robust fatty acid that resists peroxidation. This "kinetic isotope effect" slows the chain reaction of lipid damage, thereby protecting membrane integrity and function.
In preclinical investigations for Friedreich's Ataxia (FA) , a disease characterized by mitochondrial dysfunction and oxidative stress, Deulinoleate ethyl was tested in established cell models. These studies supported the hypothesis that stabilizing PUFAs could protect cells from oxidative damage, forming the basis for subsequent clinical trials. The rationale is that by preventing lipid peroxidation, Deulinoleate ethyl can help preserve mitochondrial function, which is critically impaired in FA.
Research has extended to other severe neurodegenerative conditions. For Infantile Neuroaxonal Dystrophy (INAD) , a rare disorder associated with defects in the PLA2G6 gene and significant lipid peroxidation, preclinical work in a Drosophila model demonstrated beneficial effects. nih.gov Treatment with Deulinoleate ethyl in this model led to a reduction in lipid peroxidation, recovery of mitochondrial membrane potential in mutant human fibroblasts, and a rescue of locomotor deficits in knockout flies. nih.gov
In a knock-in mouse model of Huntington's Disease (Q140) , which also features elevated oxidative stress and lipid peroxidation, administration of deuterium-reinforced linoleic acid was shown to lower lipid peroxidation products and mitigate cognitive impairments. embopress.org For Progressive Supranuclear Palsy (PSP) , a tauopathy, the therapeutic mechanism of Deulinoleate ethyl is understood to involve both the reduction of lipid peroxidation and the prevention of mitochondrial-led neuronal cell death, which is a key factor in disease progression. ox.ac.uk Preclinical rationale also supported the investigation of Deulinoleate ethyl in Amyotrophic Lateral Sclerosis (ALS) , where lipid peroxidation is believed to contribute to cellular damage. nih.gov
The protective effects of deuterated PUFAs like Deulinoleate ethyl have been demonstrated in ferroptosis models induced by erastin and RSL3, confirming its ability to inhibit this specific iron-dependent cell death pathway driven by lipid peroxidation. ox.ac.uk
Table 1: Summary of Preclinical Research Findings for Deulinoleate Ethyl in Neurodegenerative Disease Models
| Neurodegenerative Condition | Model System | Key Preclinical Findings/Rationale | Reference |
|---|---|---|---|
| Friedreich's Ataxia (FA) | Established Cell Models | Demonstrated protection of cells from oxidative damage by stabilizing polyunsaturated fatty acids in membranes. | mdpi.com |
| Infantile Neuroaxonal Dystrophy (INAD) | Drosophila model, mutant human fibroblasts | Reduced lipid peroxidation, restored mitochondrial membrane potential, and rescued locomotor deficits. | nih.gov |
| Huntington's Disease | Q140 knock-in mouse model | Lowered lipid peroxidation products and mitigated cognitive deficits. | embopress.org |
| Progressive Supranuclear Palsy (PSP) | Mechanistic Rationale | Mechanism involves lowering lipid peroxidation and preventing mitochondrial-mediated neuronal cell death. | ox.ac.uk |
| General Neurodegeneration | In vitro ischemia model (OGD/R) | Completely inhibited necrosis and significantly reduced apoptotic cell death by suppressing ROS formation. | nih.gov |
Impact on Cellular Homeostasis and Stress Response Pathways in Research Settings
Deulinoleate ethyl's primary mechanism of action, the inhibition of lipid peroxidation, has significant downstream effects on cellular death and survival pathways, including apoptosis and autophagy. Its most direct impact is on ferroptosis, a form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides. Deulinoleate ethyl effectively inhibits ferroptosis by preventing the initial autoxidation of lipids. ox.ac.uk
While distinct from apoptosis, ferroptosis shares crosstalk with other cell death pathways. Research in an in vitro model of ischemia demonstrated that deuterated linoleic acid not only inhibits necrosis but also greatly reduces apoptotic cell death. nih.gov This anti-apoptotic effect is likely indirect; by preventing membrane damage and the subsequent generation of toxic aldehydes, Deulinoleate ethyl mitigates the triggers that would typically initiate the apoptotic cascade. The accumulation of lipid peroxidation products can compromise mitochondrial outer membrane integrity, leading to the release of pro-apoptotic factors like cytochrome c. By preserving membrane stability, Deulinoleate ethyl prevents this critical step in the intrinsic apoptosis pathway.
The impact of Deulinoleate ethyl on autophagy—the cellular process for degrading and recycling damaged organelles and proteins—is less direct but mechanistically plausible. Dysfunctional autophagy is a hallmark of many neurodegenerative diseases, leading to the accumulation of toxic protein aggregates and damaged mitochondria. nih.gov Lipid peroxidation can damage the membranes of autophagosomes and lysosomes, impairing the autophagic flux. By protecting these membranes, Deulinoleate ethyl may help maintain the efficiency of the autophagy-lysosomal pathway, ensuring the proper clearance of cellular debris and preserving neuronal homeostasis.
Table 2: Investigated Impact of Deulinoleate Ethyl on Cell Death and Survival Pathways
| Pathway | Primary Effect of Deulinoleate Ethyl | Mechanistic Rationale | Reference |
|---|---|---|---|
| Ferroptosis | Direct Inhibition | Prevents the rate-limiting step of lipid autoxidation through the kinetic isotope effect. | ox.ac.uk |
| Apoptosis | Indirect Reduction | Prevents lipid peroxidation-induced mitochondrial membrane damage, thereby blocking the release of pro-apoptotic factors. | nih.gov |
| Autophagy | Potential Preservation of Function | By preventing lipid peroxidation, it may protect the integrity of autophagosome and lysosome membranes, thus maintaining normal autophagic flux. | nih.gov |
The endoplasmic reticulum (ER) is a primary site for protein and lipid synthesis. Its proper function is highly dependent on the integrity of its membrane. The accumulation of unfolded or misfolded proteins within the ER lumen triggers a state known as ER stress, which in turn activates the Unfolded Protein Response (UPR). nih.gov While direct studies investigating the effect of Deulinoleate ethyl on ER stress are limited, its mechanism of action strongly suggests a protective role.
Lipid peroxidation products, such as 4-hydroxynonenal (4-HNE), are known to be potent inducers of ER stress. nih.gov These reactive aldehydes can form adducts with proteins, impairing their folding and function, and can also directly damage the ER membrane, disrupting calcium homeostasis and further exacerbating protein misfolding. This cascade leads to the activation of the three main UPR signaling pathways mediated by IRE1α, PERK, and ATF6. If ER stress is prolonged and cannot be resolved by the UPR, apoptotic pathways are initiated. nih.govnih.gov
Deulinoleate ethyl, by preventing the formation of lipid peroxides and their toxic aldehyde byproducts, is hypothesized to prevent the initiation of this pathological cascade. By maintaining the lipid composition and integrity of the ER membrane, it reduces a major source of protein misfolding and aggregation. This preemptive stabilization of the ER environment would logically reduce the burden on the UPR machinery. Therefore, in research settings, Deulinoleate ethyl is expected to mitigate ER stress and suppress the activation of the UPR, thereby preventing the downstream activation of ER stress-induced apoptosis.
Immunomodulatory Research in Preclinical Models and Mechanistic Insights
Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a critical component in the progression of many neurodegenerative diseases. The byproducts of lipid peroxidation act as potent signaling molecules that can drive inflammatory responses. nih.gov Therefore, the inhibition of lipid peroxidation by Deulinoleate ethyl provides a strong mechanistic basis for its immunomodulatory and anti-inflammatory effects.
Preclinical research on deuterated polyunsaturated fatty acids (D-PUFAs) has substantiated this hypothesis. In a study using macrophage cell lines, D-PUFAs were shown to reduce oxidative stress and attenuate the expression of pro-inflammatory cytokines stimulated by lipopolysaccharide (LPS). mdpi.com This suggests that by preventing oxidative damage, D-PUFAs can quell the inflammatory activation of key immune cells.
This anti-inflammatory effect has been observed in vivo. In a mouse model of diet-induced nonalcoholic steatohepatitis (NASH), a condition with a significant inflammatory component, administration of D-PUFAs attenuated inflammation, in addition to steatosis and fibrosis. mdpi.com Similarly, in a mouse model of atherosclerosis, D-PUFA treatment markedly decreased plasma levels of F2-isoprostanes and prostaglandin F2α, which are established markers of lipid peroxidation and inflammation. ox.ac.uk
The mechanistic insight from these studies is that by reducing the generation of lipid peroxidation products, Deulinoleate ethyl limits the production of damage-associated molecular patterns (DAMPs) that would otherwise activate innate immune receptors and trigger pro-inflammatory signaling cascades. This reduction in neuroinflammation can lead to enhanced neuronal survival and may slow the progression of disease pathology in conditions like ALS, where glial cell reactivity is a known contributor to motor neuron death. nih.gov
Analytical Methodologies for Deulinoleate Ethyl in Research
Chromatographic Techniques for Separation and Quantification of Deuterated Species (e.g., GC-MS, LC-MS/MS)
Chromatographic techniques are indispensable for separating Deulinoleate ethyl from other lipids and quantifying its presence. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary methods used.
GC-MS: This technique is effective for analyzing volatile and semi-volatile compounds. For Deulinoleate ethyl, GC separates the esterified fatty acid based on its boiling point and polarity. Derivatization, such as forming pentafluorobenzyl (PFB) esters, can enhance sensitivity and volatility, particularly for negative chemical ionization (NCI) GC-MS, which offers high sensitivity for detecting deuterated fatty acid derivatives nih.gov. Deuterated internal standards, such as ethyl myristate-d5, ethyl palmitate-d5, and ethyl stearate-d5, are crucial for accurate quantification in GC-MS analysis of fatty acid ethyl esters (FAEEs) tandfonline.com. The use of deuterated standards allows for the correction of variations during sample preparation and analysis, ensuring reliable quantification tandfonline.comnih.govresearchgate.net. For instance, GC-MS/MS in selected ion monitoring (SIM) mode is valuable for quantifying minor fatty acids, with specific m/z values recommended for deuterated ethyl esters to avoid interference from non-deuterated compounds nih.gov.
LC-MS/MS: This technique is highly versatile for analyzing a wide range of lipids, including those that are less volatile or thermally labile. Reversed-phase liquid chromatography (RPLC) coupled with tandem mass spectrometry (MS/MS) is commonly employed. High-resolution Orbitrap mass spectrometers, operating at resolutions of 120,000 to 500,000, are capable of baseline resolving deuterium (B1214612) and ¹³C isotopes in MS/MS spectra, which is critical for accurate quantification of deuterated lipids thermofisher.com. LC-MS/MS methods can be developed for the simultaneous quantification of various lipid classes, including fatty acid ethyl esters, often using deuterated internal standards for normalization and quantification biomol.comacs.org. For example, a C8 reversed-phase chromatography method with a water-methanol gradient and tributylamine (B1682462) as an ion-pairing agent, coupled to an Orbitrap mass spectrometer, has been used for analyzing long-chain and very-long-chain fatty acids, with precise quantification of labeled and unlabeled species nih.gov. The development of LC-MS/MS methods for complex lipid matrices often involves optimizing sample preparation and using deuterated internal standards to correct for matrix effects and variations in ionization efficiency acs.orgnih.govacs.orgyoutube.com.
Table 1: Chromatographic Parameters for Deuterated Lipid Analysis
| Technique | Column Type | Mobile Phase (Example) | Ionization Mode | Detection Method | Key Application for Deulinoleate Ethyl |
| GC-MS | Capillary (e.g., FFAP) | N/A (carrier gas) | NCI, PCI | SIM, Full Scan | Quantification of FAEEs, metabolite profiling nih.govnih.gov |
| LC-MS/MS | C30, C8 Reversed-Phase | Acetonitrile (B52724)/Water, IPA/Acetonitrile with additives | ESI (positive/negative) | MS/MS, Orbitrap | Isotope resolution, quantification in complex matrices thermofisher.comnih.gov |
Spectroscopic Characterization for Structural Elucidation of Deulinoleate Ethyl and Its Metabolites (e.g., NMR, high-resolution MS)
Spectroscopic techniques are vital for confirming the structure of Deulinoleate ethyl and identifying any metabolites formed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H-NMR) is particularly useful for studying the structure and dynamics of deuterated lipids. By selectively deuterating specific positions on the acyl chain, researchers can gain insights into the conformational order and dynamics of the lipid molecule within biological membranes core.ac.ukfrontiersin.org. ¹H-NMR and ¹³C-NMR are also powerful tools for structural elucidation, providing information about the chemical environment of atoms. The use of deuterated solvents or lipids can reduce spectral broadening from proton signals, leading to higher resolution and improved signal-to-noise ratios in ¹H and ¹³C NMR spectra, facilitating the analysis of complex lipid mixtures warwick.ac.uk. NMR can also be used for quantitative analysis, often without the need for specific standards, although its sensitivity is generally lower than MS nih.govcreative-proteomics.com.
High-Resolution Mass Spectrometry (HRMS): HRMS, such as Orbitrap or Time-of-Flight (TOF) MS, provides accurate mass measurements, enabling the determination of elemental composition and the differentiation of isobaric compounds. This is crucial for identifying metabolites of Deulinoleate ethyl. HRMS, especially when coupled with high-resolution chromatographic separation, can resolve deuterium and ¹³C isotopes, allowing for precise quantification of deuterium incorporation and tracing of metabolic pathways thermofisher.comresearchgate.netnih.govnih.gov. For instance, Orbitrap mass spectrometers operating at resolutions of 120,000 to 500,000 can baseline resolve deuterium from ¹³C isotopes in MS/MS scans, which is essential for accurate deuterium enrichment measurements thermofisher.com.
Isotope Ratio Mass Spectrometry for Tracing Deuterated Lipid Flux in Biological Systems
Isotope Ratio Mass Spectrometry (IRMS), often coupled with combustion or pyrolysis (GC-P/IRMS), is a highly sensitive technique for measuring the ratios of stable isotopes, such as deuterium (²H) and ¹³C. This makes it ideal for tracing the flux of deuterated compounds like Deulinoleate ethyl through metabolic pathways in biological systems.
Tracing Lipid Metabolism: IRMS can quantify the incorporation of deuterium into lipids following the administration of deuterated tracers, such as deuterated water (²H₂O) or deuterated fatty acids. By measuring the deuterium enrichment in specific lipids, researchers can determine rates of lipid synthesis, breakdown, and flux within tissues and organisms creative-proteomics.comresearchgate.netbioscientifica.combioscientifica.comcaltech.edu. For example, GC-combustion IRMS can be used to measure enrichment of deuterated tracers, allowing for reduced infusion rates of labeled compounds bioscientifica.combioscientifica.com. This technique is valuable for understanding de novo lipogenesis and other metabolic processes involving fatty acids researchgate.net. While traditional IRMS requires conversion of samples to gases (e.g., H₂ from deuterium), advancements like GC-combustion IRMS combine chromatographic separation with IRMS for precise isotopic analysis creative-proteomics.combioscientifica.combioscientifica.comnih.gov. High-resolution mass spectrometry (HRMS) is also emerging as a powerful alternative for measuring low levels of deuterium labeling, offering faster analysis times compared to traditional IRMS for some applications researchgate.netnih.gov.
Bioanalytical Method Development for Deuterated Lipids in Complex Biological Matrices (e.g., cell cultures, animal tissues)
Developing robust bioanalytical methods for deuterated lipids in complex matrices like cell cultures or animal tissues involves careful sample preparation, extraction, and method validation to ensure accuracy and reliability.
Sample Preparation and Extraction: Biological samples (e.g., cell cultures, tissues) typically require extraction to isolate lipids. Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of solvent and extraction protocol is critical for maximizing lipid recovery and minimizing interference from other biological components nih.govacs.orgyoutube.comuni-due.demdpi.com. For instance, using deuterated internal standards during sample preparation is essential for correcting for variations in extraction efficiency and matrix effects researchgate.netacs.orgacs.orgyoutube.com. Methods often involve protein precipitation followed by extraction with organic solvents like acetonitrile or methanol, sometimes with subsequent concentration and reconstitution steps to improve peak shape in LC-MS/MS analysis youtube.com.
Method Validation: Bioanalytical methods must be validated according to regulatory guidelines to ensure they are accurate, precise, sensitive, and specific. This includes establishing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, recovery, and stability. The use of deuterated internal standards is a cornerstone of quantitative bioanalysis, as they co-elute with the analyte and undergo similar extraction and ionization processes, thereby compensating for variations tandfonline.comresearchgate.netacs.orgacs.orgyoutube.com. For example, in the analysis of FAEEs in hair, deuterated internal standards are used for quantification by GC-MS tandfonline.comresearchgate.net. Method development for complex matrices also addresses potential matrix effects, which can suppress or enhance analyte ionization, by optimizing sample preparation and using appropriate internal standards acs.orgyoutube.com.
Compound List:
Deulinoleate ethyl
Ethyl linoleate (B1235992)
Linoleic acid
Linoleic acid ethyl ester
Fatty acid ethyl esters (FAEEs)
Deuterated linoleate ethyl ester
Deuterated fatty acid ethyl esters
Ethyl myristate-d5
Ethyl palmitate-d5
Ethyl stearate-d5
Pentafluorobenzyl (PFB) esters
Deuterated linoleic acid [18:2n-6 ²H4-9,10,12,13]
Deuterated linolenic acid [18:3n-3 ²H5-17,17,18,18,18]
Deuterated water (²H₂O)
Palmitate
Arachidonic acid (AA)-d8
1-AG-d₅
Challenges and Future Directions in Deuterated Lipid Research with Deulinoleate Ethyl
Methodological Advancements in Isotopic Labeling and Detection for Enhanced Research Scope
A primary challenge in the study of deuterated lipids lies in the precise and efficient synthesis of these molecules and their subsequent detection and quantification in complex biological systems.
Isotopic Labeling: The synthesis of site-specifically deuterated polyunsaturated fatty acids (PUFAs) can be a complex and lengthy process, limiting their availability for extensive research. amanote.com Methodological advancements are focusing on more scalable and cost-effective synthetic routes. One promising approach involves the use of ruthenium-based catalysts for the deuteration of PUFAs, which can overcome the limitations of total organic synthesis. nih.gov However, this can produce a mixture of isotopologues and isotopomers, necessitating sophisticated analytical techniques for characterization. Future research will likely focus on refining these catalytic methods to achieve higher specificity and yield.
Detection and Quantification: Mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), coupled with tandem mass spectrometry (MS/MS), stands as a cornerstone for the analysis of deuterated lipids. drugdiscoverynews.comcreative-proteomics.commdpi.com These techniques allow for the sensitive and specific detection of deuterated fatty acids and their metabolites in biological samples. The use of stable isotope-labeled internal standards is crucial for accurate quantification. drugdiscoverynews.com
Recent advancements include the adaptation of the Paternó–Büchi reaction followed by shotgun lipidomics to determine the position-specific quantitative abundance of deuterium (B1214612) in highly unsaturated fatty acids. nih.gov This method enables a detailed characterization of the isotopic composition of catalytically deuterated lipids. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for elucidating the structure of deuterated lipids and can be used to study their interactions within membranes. mdpi.comyoutube.com
Future directions in detection methodologies will likely involve improving the sensitivity and resolution of these techniques to trace the metabolic fate of deuterated lipids with even greater precision and to analyze their effects on the broader lipidome.
Exploration of Novel Therapeutic Targets and Indications Based on Mechanistic Understanding
The primary therapeutic rationale for Deulinoleate ethyl and other deuterated PUFAs is the inhibition of lipid peroxidation, a key pathological process in a variety of diseases. While neurodegenerative disorders have been a major focus, the fundamental mechanism of action suggests a broader therapeutic potential.
Current Therapeutic Targets: Research has largely concentrated on neurodegenerative diseases where oxidative stress and lipid peroxidation are implicated, such as Friedreich's ataxia, Alzheimer's disease, and Parkinson's disease. nih.gov The protective effect of deuterated PUFAs against ferroptosis, a form of iron-dependent programmed cell death driven by lipid peroxidation, further supports their application in these conditions. houstonmethodist.org
Novel Therapeutic Avenues: The ubiquitous nature of lipid peroxidation in cellular damage suggests that the therapeutic applications of deuterated lipids could extend to other pathologies. For instance, atherosclerosis and other cardiovascular diseases involve significant lipid oxidation. nih.govnih.gov The potential of deuterated lipids to mitigate this could be a fruitful area of investigation. Furthermore, conditions associated with metabolic stress and inflammation, where reactive oxygen species play a significant role, may also represent novel therapeutic targets. Recent research has also pointed to the potential of targeting lipid metabolism in the treatment of Alzheimer's disease, opening new avenues for the application of compounds like Deulinoleate ethyl. youtube.com
Future research should systematically explore these and other disease areas where lipid peroxidation is a key driver of pathology, thereby expanding the potential clinical utility of deuterated lipids.
Development of Advanced Preclinical Models for Studying Deuterated Lipid Efficacy and Mechanisms
To thoroughly evaluate the efficacy and mechanisms of action of deuterated lipids like Deulinoleate ethyl, it is imperative to move beyond traditional cell culture and animal models to more sophisticated and physiologically relevant systems.
Current Preclinical Models: Much of the preclinical research on deuterated PUFAs has utilized transgenic mouse models of neurodegenerative diseases, such as the APP/PS1 mouse model for Alzheimer's disease. nih.gov While valuable, these models may not fully recapitulate the complexity of human disease. In vivo studies in rodents have been instrumental in understanding the biosynthesis and turnover of long-chain fatty acids using deuterated water. nih.govnih.gov
Advanced and Emerging Models:
Organoid Models: Brain organoids, derived from induced pluripotent stem cells (iPSCs), are emerging as powerful tools for modeling neurodegenerative diseases and studying the effects of oxidative stress. youtube.comnih.govnih.govfrontiersin.orgfrontiersin.org These 3D structures can replicate aspects of human brain development and pathology, offering a more relevant system to test the neuroprotective effects of deuterated lipids.
Zebrafish Models: The zebrafish model offers several advantages for studying lipid metabolism and related diseases due to its genetic tractability and the optical transparency of its larvae. houstonmethodist.orgnih.govnih.govresearchgate.netbiu.ac.il Lipid and lipoprotein metabolism in zebrafish is remarkably similar to that in humans, making it a relevant model for investigating the effects of deuterated lipids on conditions like atherosclerosis. houstonmethodist.orgnih.gov
CRISPR-Based Models: The advent of CRISPR/Cas9 gene-editing technology provides the opportunity to create precise cellular and animal models of lipid metabolism disorders. nih.govdrugdiscoverynews.comnih.gov This technology can be used to introduce specific mutations that affect lipid processing, allowing for a detailed investigation of how deuterated lipids might ameliorate these defects.
In Vitro Blood-Brain Barrier Models: To study the transport and efficacy of deuterated lipids in the central nervous system, advanced in vitro models of the blood-brain barrier (BBB) are being developed. mdpi.comscilit.comfrontiersin.orgnih.gov These models, often incorporating microfluidics and co-cultures of different cell types, can provide valuable insights into the ability of compounds like Deulinoleate ethyl to reach their target in the brain.
The development and application of these advanced preclinical models will be crucial for a more accurate prediction of the clinical efficacy of deuterated lipid therapies.
Systems Biology Approaches to Elucidate Broader Biological Impacts and Network Interactions
A systems biology approach, integrating various "omics" data, is essential to understand the multifaceted effects of deuterated lipids beyond the direct inhibition of peroxidation.
Lipidomics and Metabolomics: Untargeted lipidomics and metabolomics are powerful tools for assessing the global impact of deuterated lipid incorporation on cellular lipid profiles and metabolic pathways. nih.govfrontiersin.org These approaches can reveal how the introduction of deuterated fatty acids alters the abundance and composition of various lipid species and other metabolites.
Proteomics: Proteomics can identify changes in protein expression that occur in response to treatment with deuterated lipids. This can provide insights into the cellular pathways that are modulated by the reduction in lipid peroxidation and its downstream consequences.
Integrated Multi-Omics and Network Analysis: The true power of a systems biology approach lies in the integration of multiple omics datasets. By combining lipidomics, proteomics, and transcriptomics data, it is possible to construct comprehensive network models of the biological effects of deuterated lipids. creative-proteomics.comnih.govnih.govmdpi.comnih.govpnnl.govpanomix.comstanford.edu This can help to identify key regulatory nodes and pathways that are influenced by deuterated lipid therapy and reveal unexpected biological interactions. amanote.com For example, integrated analysis can elucidate how alterations in lipid metabolism are linked to changes in immune and inflammatory pathways in the context of diseases like Alzheimer's. nih.gov
Future research in this area will focus on developing more sophisticated computational models to integrate these complex datasets and to predict the systemic effects of deuterated lipid interventions.
Opportunities for Combination Therapies and Synergistic Research with Other Modalities
Given the fundamental role of lipid peroxidation in various disease pathologies, there is significant potential for combining deuterated lipids with other therapeutic modalities to achieve synergistic effects.
Neuroprotective Agents: In the context of neurodegenerative diseases, combining Deulinoleate ethyl with other neuroprotective agents could offer enhanced therapeutic benefits. For instance, combining it with compounds that target other aspects of neurodegeneration, such as protein aggregation or mitochondrial dysfunction, could provide a multi-pronged approach to treatment.
Antioxidants: While deuterated lipids work by preventing the initiation and propagation of lipid peroxidation through the kinetic isotope effect, traditional antioxidants work by scavenging reactive oxygen species. A combination of these two approaches could provide a more comprehensive defense against oxidative damage.
Mitochondrial Function Enhancers: Since mitochondria are a major source of reactive oxygen species and are also susceptible to lipid peroxidation damage, combining deuterated lipids with therapies that enhance mitochondrial function could be a promising strategy.
Future preclinical and clinical studies should be designed to explore these and other combination therapy approaches to maximize the therapeutic potential of deuterated lipids.
Addressing Research Gaps in Long-Term Biological Integration and Physiological Effects of Deuterated Lipids
While the short-term safety and efficacy of deuterated lipids are being established in clinical trials, several questions remain regarding their long-term biological integration and physiological effects.
Long-Term Stability and Incorporation: A key research gap is to understand the long-term stability of deuterated lipids within biological membranes and their turnover rates in different tissues. creative-proteomics.comnih.gov Thermodynamic studies have shown that deuterium substitution can increase the structural stability of lipid vesicles, but more research is needed to understand the implications of this for cellular function over extended periods. nih.gov
Metabolic Fate: The metabolic fate of deuterated fatty acids after their incorporation into complex lipids needs to be fully elucidated. nih.govnih.govresearchgate.net This includes understanding how they are metabolized and whether their deuteration affects downstream signaling pathways that are dependent on lipid-derived mediators.
Addressing these research gaps through long-term preclinical studies and careful monitoring in ongoing and future clinical trials will be crucial for the successful and safe implementation of deuterated lipid therapies.
Q & A
Basic: What experimental protocols are recommended for synthesizing Deulinoleate ethyl with high purity?
Methodological Answer:
Deulinoleate ethyl can be synthesized via esterification, where linoleic acid reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:
- Reagent Ratios: Optimize molar ratios of linoleic acid to ethanol (typically 1:2–1:4) to drive esterification to completion .
- Temperature Control: Maintain 60–80°C to enhance reaction kinetics while avoiding thermal degradation .
- Purity Assessment: Post-synthesis purification via fractional distillation or column chromatography (using silica gel and hexane:ethyl acetate eluents) .
- Validation: Confirm purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry .
Basic: Which spectroscopic techniques are most effective for structural characterization of Deulinoleate ethyl?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to identify ester carbonyl signals (~170 ppm in -NMR) and alkyl/alkenyl proton environments. Deuterated chloroform is ideal as a solvent .
- FT-IR Analysis: Detect ester C=O stretching (~1740 cm) and C-O vibrations (~1250 cm) .
- Mass Spectrometry: Employ electron ionization (EI-MS) or electrospray ionization (ESI-MS) to confirm molecular weight and fragmentation patterns .
Advanced: How can computational modeling elucidate Deulinoleate ethyl’s solvent interactions in drug delivery systems?
Methodological Answer:
- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311++G** basis sets to predict electrostatic potential surfaces and H-bonding capabilities .
- Molecular Dynamics (MD): Simulate solvation dynamics in lipid bilayers or polymeric matrices to assess partitioning behavior .
- Solubility Parameters: Calculate Hansen solubility parameters (δ, δ, δ) to compare with pharmaceutical excipients .
Advanced: How should researchers address contradictions in reported solubility data for Deulinoleate ethyl?
Methodological Answer:
- Source Analysis: Cross-reference experimental conditions (e.g., temperature, solvent polarity, purity thresholds) from conflicting studies .
- Reproducibility Tests: Replicate experiments under standardized conditions (e.g., USP guidelines for solubility testing) .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify outliers or systematic biases across datasets .
Advanced: What mechanistic studies can clarify Deulinoleate ethyl’s role in lipid oxidation pathways?
Methodological Answer:
- Kinetic Studies: Monitor peroxide formation via iodometric titration under controlled O exposure and UV light .
- Radical Trapping: Use ESR spectroscopy with spin traps (e.g., DMPO) to detect alkoxyl/peroxyl radicals .
- Comparative Analysis: Contrast oxidation rates with other unsaturated esters (e.g., ethyl oleate) to isolate structural influences .
Basic: What are best practices for stability testing of Deulinoleate ethyl in storage?
Methodological Answer:
- Accelerated Aging: Incubate samples at 40°C/75% RH for 6 months, with periodic sampling for GC or HPLC analysis .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and quantify degradation products (e.g., conjugated dienes) via UV spectroscopy .
- Antioxidant Screening: Test additives (e.g., BHT, α-tocopherol) at 0.01–0.1% w/w to assess stabilization efficacy .
Advanced: How can in vitro/in vivo correlation (IVIVC) models optimize Deulinoleate ethyl’s bioavailability in topical formulations?
Methodological Answer:
- Permeation Studies: Use Franz diffusion cells with ex vivo skin models (e.g., porcine ear) and analyze permeation via LC-MS .
- Pharmacokinetic Modeling: Fit data to compartmental models (e.g., two-compartment) to predict systemic absorption .
- Surrogate Markers: Corrogate in vitro flux rates with in vivo plasma concentration-time profiles using similarity factors (f) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
